SCH 50911

概要

説明

科学的研究の応用

SCH-50911 is widely used in scientific research, particularly in the following fields:

Chemistry: It serves as a model compound for studying GABA B receptor antagonism and related chemical properties.

Biology: The compound is used to investigate the role of GABA B receptors in various biological processes.

作用機序

Target of Action

SCH 50911 is a selective antagonist for the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

This compound acts by competitively inhibiting the binding of GABA to the GABA B receptor . It displays an IC50 of 1.1 μM at GABA B, which is approximately 60 times that of CGP 35348 . This inhibition prevents the normal inhibitory actions of GABA, leading to an increase in neuronal activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway. By antagonizing the GABA B receptor, this compound reduces the inhibitory effects of GABA, leading to increased neuronal activity . This can affect various downstream effects, such as inducing acute withdrawal syndrome in GHB-dependent rats .

Pharmacokinetics

It is known to be orally active , suggesting that it is well-absorbed in the gastrointestinal tract and can reach its target sites in the body effectively.

Result of Action

The primary result of this compound’s action is an increase in neuronal activity due to the reduction of GABA’s inhibitory effects . This can have various effects depending on the context. For example, this compound has been found to act as an anticonvulsant under normal conditions . It also induces acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals .

生化学分析

Biochemical Properties

SCH 50911 is a selective, orally-active, and competitive γ-Aminobutyric acid B (GABA B) receptor antagonist . It binds to the GABA B receptor with an IC50 of 1.1 μM . This compound antagonizes GABA B autoreceptors, increasing the electrically-stimulated 3H overflow with an IC50 of 3 μM .

Cellular Effects

This compound acts as an anticonvulsant under normal conditions . It induces acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals .

Molecular Mechanism

This compound is a competitive antagonist of the GABA B receptor . It binds to the GABA B receptor, inhibiting its function and thereby increasing the electrically-stimulated 3H overflow .

Temporal Effects in Laboratory Settings

This compound has been shown to abolish seizures in animal models in a dose-dependent fashion . The effects of this compound were observed over time in laboratory settings, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has shown to have antiabsence effects in a dose-dependent manner . It significantly decreased the immobility time in the forced swimming test (FST), an animal model predictive of antidepressant activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SCH-50911 involves the preparation of (S)-5,5-dimethylmorpholin-2-ylacetic acid. The synthetic route typically includes the following steps:

Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction.

Introduction of the Acetic Acid Moiety: The acetic acid moiety is introduced via a substitution reaction, where a suitable acetic acid derivative reacts with the morpholine ring.

Industrial Production Methods

Industrial production of SCH-50911 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

化学反応の分析

Types of Reactions

SCH-50911 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions are common, where different substituents can be introduced to the morpholine ring or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenated compounds and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .

類似化合物との比較

Similar Compounds

Uniqueness

SCH-50911 is unique due to its high selectivity and potency as a GABA B receptor antagonist. Unlike other compounds, it does not exhibit significant binding affinity for other receptor types, making it a valuable tool in pharmacological research .

生物活性

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid, commonly referred to as SCH 50911, is a selective antagonist of the GABA B receptor. This compound has garnered attention in pharmacological research due to its significant role in modulating neurotransmitter systems, particularly in the context of neurological disorders. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential, supported by relevant data and case studies.

Target Receptor : this compound primarily targets the GABA B receptor, which is a G-protein coupled receptor involved in inhibitory neurotransmission.

Mode of Action : As a competitive antagonist, this compound inhibits the binding of GABA to its receptor, leading to a reduction in the receptor's inhibitory effects on neuronal excitability. This results in increased neuronal activity and has implications for various neurological conditions.

Biochemical Pathways : The primary pathway affected by this compound is the GABAergic pathway. By antagonizing GABA B receptors, it enhances glutamate release and modulates dopamine release in specific brain regions, which can influence behaviors related to reward and anxiety.

Pharmacokinetics

This compound is known for its oral bioavailability and has been shown to have a favorable pharmacokinetic profile in animal models. It demonstrates significant anti-absence seizure activity, making it a candidate for further therapeutic exploration.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticonvulsant | Reduces seizure frequency and severity in animal models of absence seizures. |

| Neurotransmitter Modulation | Increases glutamate and dopamine release by blocking inhibitory feedback from GABA B receptors. |

| Behavioral Effects | Exhibits potential anxiolytic and antidepressant effects in behavioral paradigms. |

Case Studies and Research Findings

- Anticonvulsant Properties : In a study involving lethargic (lh/lh) mice, this compound effectively suppressed absence seizures. The compound showed dose-dependent efficacy, demonstrating significant reductions in seizure frequency compared to control groups.

- Neurotransmitter Release Modulation : Research indicated that this compound enhances GABA release from nerve terminals by blocking the inhibitory effects of GABA B autoreceptors. This was evidenced through experiments conducted on rat neocortical slices .

- Behavioral Studies : In rodent models designed to assess anxiety and depression, this compound exhibited anxiolytic effects as measured by performance in the elevated plus maze and forced swim tests. These findings suggest that antagonism of GABA B receptors may play a role in modulating anxiety-related behaviors .

- Withdrawal Effects : A study highlighted that chronic ethanol exposure alters GABAergic signaling, which can be modulated by this compound. The compound was shown to restore normal synaptic function in neurons affected by ethanol withdrawal .

特性

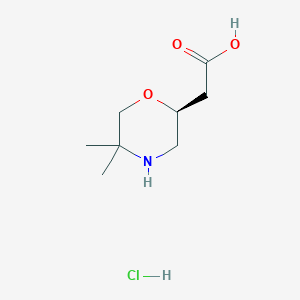

CAS番号 |

160415-07-6 |

|---|---|

分子式 |

C8H16ClNO3 |

分子量 |

209.67 g/mol |

IUPAC名 |

2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-6(4-9-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-;/m0./s1 |

InChIキー |

QYYBBASPKHNBKA-RGMNGODLSA-N |

SMILES |

CC1(COC(CN1)CC(=O)O)C |

異性体SMILES |

CC1(CO[C@H](CN1)CC(=O)O)C.Cl |

正規SMILES |

CC1(COC(CN1)CC(=O)O)C.Cl |

Key on ui other cas no. |

160415-07-6 |

ピクトグラム |

Irritant |

同義語 |

(+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid 2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2R)- 2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2S)- 5,5-dimethyl-2-morpholineacetic acid hydrochloride SCH 50910 SCH 50911 SCH-50910 SCH-50911 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SCH 50911 interact with GABAB receptors?

A1: this compound acts as a competitive antagonist at GABAB receptors. [] It binds to the receptor, preventing the endogenous agonist, GABA, from binding and activating the receptor. []

Q2: What are the downstream effects of this compound's antagonism of GABAB receptors?

A2: Antagonizing GABAB receptors with this compound can have diverse effects depending on the brain region and neuronal circuits involved. Some key effects include:

- Enhanced GABA release: this compound has been shown to increase the release of GABA from nerve terminals by blocking the inhibitory effects of GABAB autoreceptors. [, ]

- Increased glutamate release: Research indicates that this compound can potentiate the release of glutamate, the primary excitatory neurotransmitter in the brain, likely through indirect mechanisms involving GABAergic interneurons. []

- Modulation of dopamine release: Studies suggest that this compound can influence dopamine release in specific brain regions, such as the nucleus accumbens, potentially contributing to its effects on reward-related behaviors. []

- Suppression of absence seizures: this compound has demonstrated significant anti-absence activity in animal models, suggesting a potential therapeutic role in treating absence seizures. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H20ClNO3, and its molecular weight is 237.72 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research excerpts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to characterize the structure of compounds like this compound.

Q5: Has this compound been investigated in clinical trials?

A5: While the provided research highlights the potential therapeutic benefits of GABAB receptor antagonists like this compound, particularly for conditions like absence seizures, [] there's no mention of this compound progressing to clinical trials in these excerpts.

Q6: What in vitro and in vivo models have been used to study this compound?

A6: The research showcases the use of various models to investigate this compound's effects:

- Rat neocortical slices: This in vitro model was employed to assess this compound's ability to block baclofen-induced inhibition of GABA release, demonstrating its antagonist activity at GABAB autoreceptors. [, , , ]

- Guinea pig trachea: Researchers used this model to demonstrate this compound's competitive antagonism of baclofen-induced tracheal relaxation, confirming its GABAB receptor blocking activity. []

- Lethargic (lh/lh) mice: This genetic mouse model of absence seizures was utilized to evaluate the anti-absence properties of this compound, revealing its potent ability to suppress seizures. []

- Rodent models of anxiety and depression: Studies explored the potential anxiolytic and antidepressant effects of this compound using behavioral paradigms like the elevated plus maze and forced swim test. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。